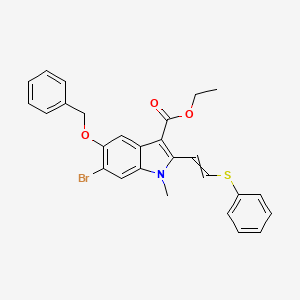

Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate

Overview

Description

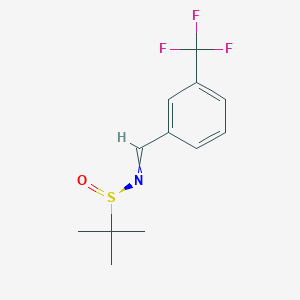

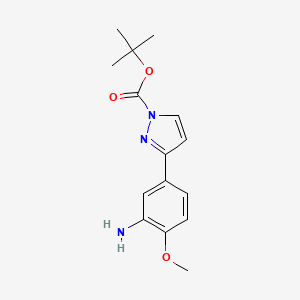

Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate is a useful research compound. Its molecular formula is C27H24BrNO3S and its molecular weight is 522.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes

Mannich Reaction Synthesis : Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate is used in the Mannich reaction synthesis of arbidol hydrochloride, achieving high yield and purity under optimized conditions (Liu Zong-lin, 2013).

Technology in Synthesis : Another study focuses on the synthesis technology using this compound, aiming at optimizing process parameters for better yield and purity (Huang Bi-rong, 2013).

Applications in Heterocyclic Chemistry

Building Blocks for Cyclisation onto Azoles : This compound is used as a building block in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles (S. M. Allin et al., 2005).

Synthesis of Mecarbinate Derivative : A derivative of this compound was synthesized and characterized for its molecular and crystal structure, contributing to the study of complex molecular systems (Da-Yun Luo et al., 2019).

Preparation of Indole Derivatives : The compound has been used in the preparation of monobrominated ethyl indole-3-carboxylate and related indole derivatives, providing insights into complex indole chemistry (B. E. Leggetter, R. Brown, 1960).

Antiviral Research

Anti-Hepatitis B Virus Activities : Some derivatives of this compound showed significant anti-HBV activities, surpassing the effectiveness of conventional treatments (H. Chai et al., 2006).

Arbidol Antiviral Compound : A related compound, Arbidol, showcases broad-spectrum antiviral activity, including inhibition of viral fusion, demonstrating the potential for this class of compounds in antiviral treatments (Y. S. Boriskin et al., 2008).

Synthesis and Antiviral Activity Studies : Research into the synthesis of this compound and its derivatives has provided valuable insights into their antiviral activities, especially against influenza A and B viruses (Gong Ping, 2004).

Additional Applications

Crystal Structure Analysis : The compound's derivatives have been subjected to crystal structure and Hirshfeld surface analysis, aiding in the understanding of molecular and crystal structures in medicinal chemistry (D. Geetha et al., 2017).

Regioselective Claisen Rearrangements : It's used in regioselective Claisen rearrangements in indoles, highlighting its utility in complex organic synthesis processes (C. Moody, 1984).

Facilitating Synthesis of Formyl-Indole Carboxylates : The compound plays a role in the synthesis of formyl-indole carboxylates, showcasing its versatility in organic synthesis (B. Pete et al., 2006).

Future Directions

Indole derivatives, such as “Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate”, have attracted increasing attention in recent years due to their potential biological activities . Future research may focus on exploring the synthesis, properties, and potential applications of these compounds in greater detail.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that Ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-(2-phenylsulfanylethenyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24BrNO3S/c1-3-31-27(30)26-21-16-25(32-18-19-10-6-4-7-11-19)22(28)17-24(21)29(2)23(26)14-15-33-20-12-8-5-9-13-20/h4-17H,3,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZOKDGUEVKNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=CSC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide](/img/structure/B1412744.png)

![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)

![(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1412752.png)

![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)

![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)

![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)